An In-depth Technical Guide to (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol
An In-depth Technical Guide to (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, grounded in established chemical principles and supported by authoritative references.
Core Compound Identification and Properties
(2-Bromo-1-methyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative featuring a bromine atom at the 2-position, a methyl group at the 1-position, and a hydroxymethyl group at the 5-position. This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.
Chemical Structure:
Caption: Chemical structure of (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 886371-39-7 | [1] |
| Molecular Formula | C₅H₇BrN₂O | [2] |
| Molecular Weight | 191.03 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 143–145 °C | [2] |
| Purity | Typically ≥98% | [1] |
| InChI Key | PZILGIABAGMOHI-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol.
Step-by-Step Experimental Protocol:
Step 1: Reduction of 1-Methyl-1H-imidazole-5-carbaldehyde to (1-Methyl-1H-imidazol-5-yl)methanol
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Rationale: The initial step focuses on the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering high chemoselectivity in the presence of the imidazole ring.
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Procedure:
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In a round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (1-methyl-1H-imidazol-5-yl)methanol. Purification can be achieved by column chromatography if necessary.
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Step 2: Bromination of (1-Methyl-1H-imidazol-5-yl)methanol to (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol
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Rationale: The second step involves the regioselective bromination of the imidazole ring at the C2 position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for electron-rich heterocyclic systems. The reaction is typically carried out in a polar aprotic solvent.
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Procedure:
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Dissolve (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C.
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Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
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Once the starting material is consumed, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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After filtration, remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude material by column chromatography on silica gel to yield pure (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol.
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Spectroscopic Characterization (Predicted)
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¹H NMR:
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A singlet for the methyl protons (N-CH₃) is expected around 3.5-4.0 ppm.
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A singlet for the hydroxymethyl protons (CH₂OH) should appear around 4.5-5.0 ppm.
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A singlet for the imidazole ring proton (C4-H) is anticipated in the region of 7.0-7.5 ppm.
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A broad singlet for the hydroxyl proton (-OH) will be present, and its chemical shift will be concentration-dependent.
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¹³C NMR:
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The N-methyl carbon (N-CH₃) signal is expected around 30-35 ppm.
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The hydroxymethyl carbon (CH₂OH) should be in the 55-65 ppm range.
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The imidazole ring carbons will appear in the aromatic region, with the C-Br carbon being the most downfield.
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Mass Spectrometry (MS):
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The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The expected m/z for the molecular ion is approximately 190 and 192.
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
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C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.
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C=N and C=C stretching vibrations of the imidazole ring in the 1400-1600 cm⁻¹ region.
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A C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
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Applications in Drug Discovery and Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol makes it a valuable precursor for the synthesis of bioactive molecules, particularly in the following areas:
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Kinase Inhibitors: The bromine atom at the 2-position serves as a versatile synthetic handle for introducing various functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the construction of complex molecules that can target the ATP-binding site of various kinases, which are crucial targets in cancer therapy. The 1-methyl and 5-hydroxymethyl groups can also play important roles in establishing key interactions with the target protein or in modulating the physicochemical properties of the final compound.
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Antitubercular Agents: Nitroimidazoles are a known class of antitubercular drugs. The bromo-imidazole core of this compound can be further functionalized to develop novel antitubercular agents with potentially improved efficacy and reduced toxicity. The hydroxymethyl group offers a site for further derivatization to enhance activity or improve pharmacokinetic properties.
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General Organic Synthesis: Beyond specific therapeutic areas, this compound is a valuable building block for creating diverse libraries of imidazole-containing molecules for high-throughput screening in various drug discovery programs. The orthogonal reactivity of the bromo and hydroxyl functionalities allows for sequential and selective modifications.
Self-Validating Protocols and Trustworthiness
The proposed synthetic protocols are designed to be self-validating through the use of standard analytical techniques at each stage:
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Reaction Monitoring: TLC is employed to monitor the consumption of starting materials and the formation of products, ensuring the reaction proceeds to completion.
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Purification: Column chromatography is a robust method for purifying the intermediates and the final product, ensuring high purity, which is critical for subsequent applications and biological testing.
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Structural Confirmation: The structure of the final product should be unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be consistent with the expected structure.
By following these well-established and verifiable procedures, researchers can have a high degree of confidence in the identity and purity of the synthesized (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol.
References
- Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
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Dalton Transactions. (2006). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide. [Link]
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National Center for Biotechnology Information. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4998. [Link]
- Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. US20200377475A1.
- Google Patents. (2012). Preparation method of 2-bromo-5-chlorobenzaldehyde. CN107879918B.
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National Center for Biotechnology Information. (2021). Synthesis, Crystal Structure, Hirshfeld Surfaces, Spectroscopic, Thermal and Dielectric Characterizations for the New Hybrid Material (C7H11N2)2ZnI4. Crystals, 11(3), 258. [Link]
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National Center for Biotechnology Information. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 13, 13458. [Link]
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National Center for Biotechnology Information. (2022). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(7), 843-850. [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
- Google Patents. (2003). Cis-imidazolines as mdm2 inhibitors. WO2003051360A1.
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MDPI. (2021). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. Materials, 14(5), 1234. [Link]
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Molecules. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
